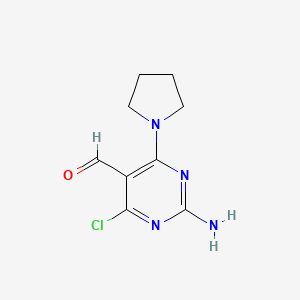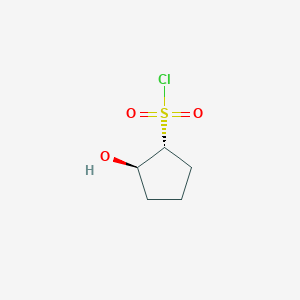
trans-2-Hydroxycyclopentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound. Its empirical formula is C6H11ClO3S and it has a molecular weight of 198.67 . It is related to 2-Hydroxycyclohexane-1-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as trans-2-Hydroxycyclopentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis
The molecular structure of trans-2-Hydroxycyclopentane-1-sulfonyl chloride can be represented by the SMILES stringOC1CCCCC1S(Cl)(=O)=O . The InChI key for this compound is HPXWZMBYQSLXBP-UHFFFAOYSA-N . Chemical Reactions Analysis
Sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, are involved in various types of reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . Another reaction involves the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a versatile intermediate in organic synthesis. Its applications can be broadly classified into several areas, including catalysis, synthesis of complex molecules, and exploration of reaction mechanisms.
Catalytic Hydrogenation and Stereoselectivity
This compound serves as a substrate in catalytic hydrogenation reactions, where the presence of catalysts like Raney Nickel, Palladium, or Platinum dioxide significantly influences the product's stereochemistry. For instance, catalytic hydrogenation of related compounds has demonstrated high selectivity towards trans configurations, offering insights into the directive effects of hydroxyl groups and the stereoselectivity of catalysts in these reactions (Mitsui, Senda, & Saito, 1966).
Mechanistic Probes in Biochemical Studies
In biochemical research, similar structures have been employed as mechanistic probes to study enzyme-mediated reactions, such as the hydroxylation of hydrocarbons by methane monooxygenase. This use underscores the compound's role in investigating enzyme mechanisms and the potential formation of radical intermediates in catalytic cycles (Liu, Johnson, Newcomb, & Lippard, 1993).
Synthon in Alicyclic Compound Synthesis
trans-2-Hydroxycyclopentane-1-sulfonyl chloride and its derivatives act as valuable synthons for generating alicyclic cis- and trans-1,3-amino alcohols through reductive alkylation and inversion reactions. This demonstrates the compound's utility in synthesizing enantiomerically pure structures, important for pharmaceutical development and chiral chemistry research (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991).
Environmental and Material Chemistry
Explorations into the effects of micellar environments on chemical properties and reactions, such as isomerization and aggregation, highlight the broader applications of trans-2-Hydroxycyclopentane-1-sulfonyl chloride in understanding the interactions between chemicals and their environments. These studies provide insights into the behavior of hydrophilic compounds in non-aqueous systems (Tatikolov & Costa, 2001).
Mécanisme D'action
The mechanism of action for the reactions involving sulfonyl chlorides typically involves the formation of a cationic intermediate through the attack of an electrophile at carbon . In the case of hydrosulfonylation of alkenes, the process would require the addition of a sulfonyl radical to the alkene, generating a C-centered radical, followed by hydrogen atom transfer (HAT) to afford the hydrosulfonylated product .
Safety and Hazards
Orientations Futures
The synthesis and use of sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, continue to be areas of active research. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides suggest potential future directions for the field . Additionally, the use of sulfonyl chlorides in the postsynthetic modification of materials indicates another potential area of future exploration .
Propriétés
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVEQALNVUIGU-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

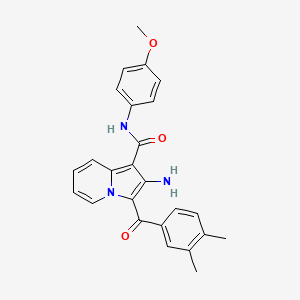
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
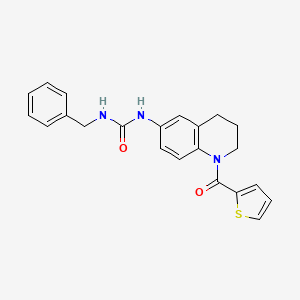

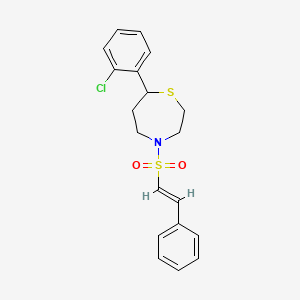
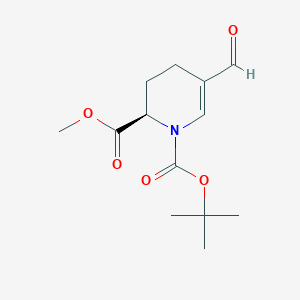
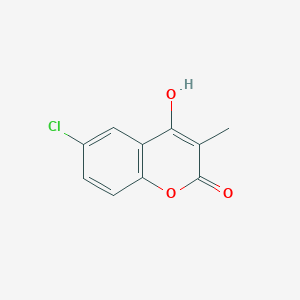
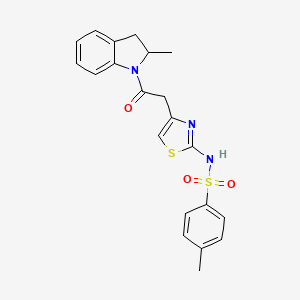
![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)
